4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide
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Overview
Description
4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cinnamoylhydrazino group, an oxo group, and a phenylbutanamide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide typically involves the reaction of cinnamoyl chloride with hydrazine to form cinnamoylhydrazine. This intermediate is then reacted with N-phenylbutanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and cinnamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or platinum and solvents such as dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide involves its interaction with molecular targets such as enzymes and proteins. The cinnamoylhydrazino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The oxo and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazides: These compounds share a hydrazine component and are used in the synthesis of heterocyclic compounds.
Cinnamic Acid Derivatives: Compounds like 2-cinnamoyl-3-hydroxycyclohex-2-en-1-one have similar structural features and biological activities.
Uniqueness
4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide is unique due to its combination of cinnamoylhydrazino, oxo, and phenylbutanamide groups
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-oxo-N-phenyl-4-[2-[(E)-3-phenylprop-2-enoyl]hydrazinyl]butanamide |
InChI |
InChI=1S/C19H19N3O3/c23-17(20-16-9-5-2-6-10-16)13-14-19(25)22-21-18(24)12-11-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,23)(H,21,24)(H,22,25)/b12-11+ |
InChI Key |
NGNXQLBNWKTVEX-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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